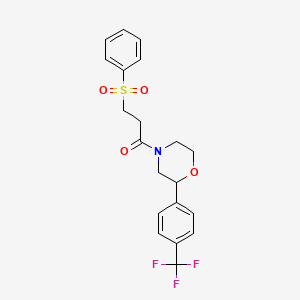

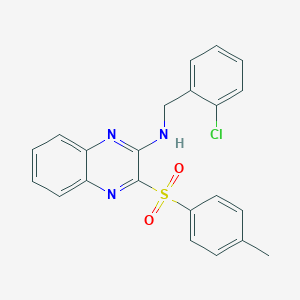

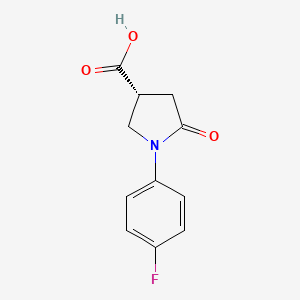

3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

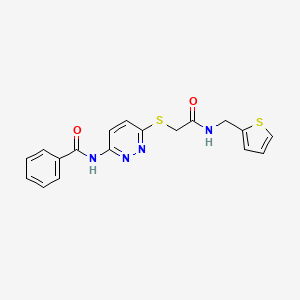

The compound of interest, 3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one, is a complex molecule that appears to be related to various sulfonamide and morpholine derivatives. These types of compounds have been studied for their potential in medical applications, such as antimicrobial activity and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of sulfonyl chlorides and morpholine groups. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the substitution of morpholine on difluorinated nitrobenzene followed by nitro group reduction . Similarly, the preparation of active isomers of phenyl-morpholino-propanol derivatives for enzyme inhibition involves separation of diastereomers and enantiomers through crystallization and chromatographic techniques .

Molecular Structure Analysis

The molecular structure of sulfonamide and morpholine derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring and a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen atom. The molecular structure is crucial for the biological activity of these compounds, as seen in the case of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, where the configuration of the isomer determines its inhibitory activity .

Chemical Reactions Analysis

Sulfonamide and morpholine derivatives can undergo various chemical reactions. For example, alkylation reactions at the benzo moiety of phenylsulfonyl compounds have been studied, showing that different conditions can lead to the formation of various products, including the reductive elimination of the sulfonyl group . Additionally, the use of ionic liquids as catalysts has been explored for condensation reactions involving these types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of the trifluoromethyl group, for instance, can significantly affect these properties due to its strong electron-withdrawing nature. The antimicrobial activity of sulfonamide derivatives has been linked to their ability to inhibit bacterial growth, with some compounds showing potent activity in low micromolar ranges . The cytotoxic activity of trifluoromethyl sulfonamides has also been evaluated, indicating potential for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research on similar sulfonamide compounds, like 4-(Phenylsulfonyl) morpholine, reveals their potential in treating diseases caused by microorganisms. These compounds have shown antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi, suggesting that derivatives like 3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one could have similar applications (Oliveira et al., 2015).

Synthesis Methodologies

Efficient synthetic strategies for related compounds demonstrate the chemical versatility of the sulfonamide class. For instance, a method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been described, highlighting the compound's potential for generating a variety of chemically interesting and useful derivatives (Gómez-García et al., 2017). Such methodologies could be applicable to or inspired by the synthesis and functionalization of this compound.

Electronic Materials

Sulfone-based materials have been synthesized and characterized for their high triplet energy, showcasing their suitability for use in phosphorescent organic light emitting diodes (PhOLEDs). This illustrates the potential of sulfone derivatives in the development of electronic materials and devices, indicating that compounds like this compound could also find applications in this area (Jeon et al., 2014).

Drug Synthesis and Delivery

The compound's structural similarity to intermediates used in drug synthesis, such as those for linezolid, suggests its potential in creating novel therapeutic agents. New sulfonamides and carbamates of related compounds have been synthesized for antimicrobial activity studies, hinting at the possibility of leveraging this compound for similar applications (Janakiramudu et al., 2017).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO4S/c21-20(22,23)16-8-6-15(7-9-16)18-14-24(11-12-28-18)19(25)10-13-29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADORHZRVWVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)